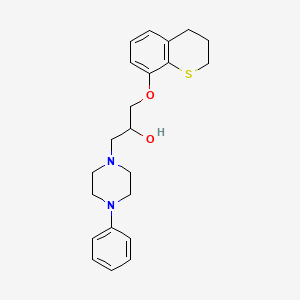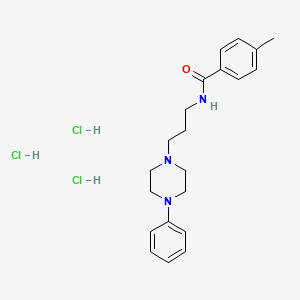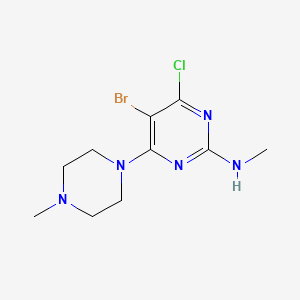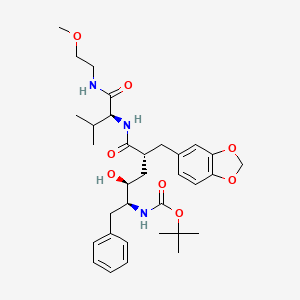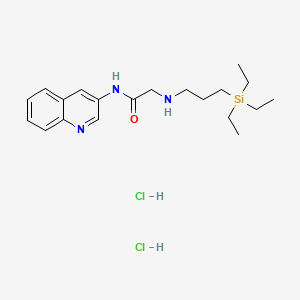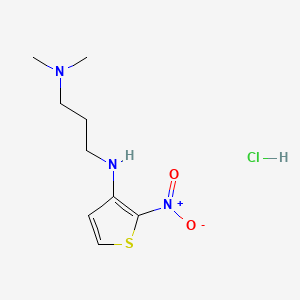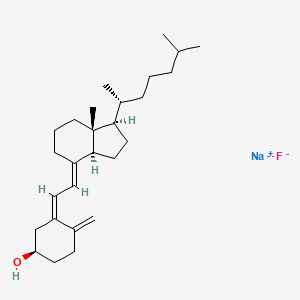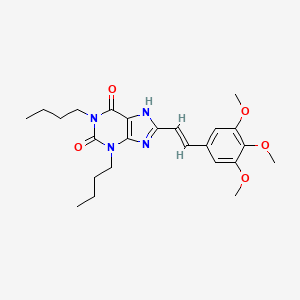
(E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with butyl groups and a trimethoxyphenyl ethenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a purine derivative with butyl halides under basic conditions to introduce the butyl groups. The trimethoxyphenyl ethenyl side chain can be introduced through a Heck reaction, where a halogenated purine derivative reacts with a trimethoxyphenyl ethylene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the purine core, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of (E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,7-Trimethyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure but with different alkyl groups.
4-Methoxybenzyl (E)-2-(3,4,5-trimethoxyphenyl)ethenyl sulfone: Contains a similar trimethoxyphenyl ethenyl side chain but with different core structure.
Uniqueness
(E)-1,3-Dibutyl-8-(2-(3,4,5-trimethoxyphenyl)ethenyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of butyl groups and trimethoxyphenyl ethenyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
142665-37-0 |
|---|---|
Molekularformel |
C24H32N4O5 |
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
1,3-dibutyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C24H32N4O5/c1-6-8-12-27-22-20(23(29)28(24(27)30)13-9-7-2)25-19(26-22)11-10-16-14-17(31-3)21(33-5)18(15-16)32-4/h10-11,14-15H,6-9,12-13H2,1-5H3,(H,25,26)/b11-10+ |
InChI-Schlüssel |
CEEBLJIHWMIBSN-ZHACJKMWSA-N |
Isomerische SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)NC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



